Britanin
Description
Britanin (C₁₇H₂₂O₅) is a sesquiterpene lactone isolated from Inula species, notably Inula linearifolia and Inula britannica. It exhibits potent anti-tumor and anti-inflammatory activities, primarily through inhibition of the NF-κB pathway and modulation of apoptosis-related proteins like BCL-2/BAX . Studies highlight its efficacy against hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and mast cell-mediated inflammatory responses .
Properties
Molecular Formula |
C19H26O7 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3 |
InChI Key |
JXEGMONJOSAULB-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Synonyms |
britannin |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Cancer Compounds Targeting the NF-κB Pathway
Britanin belongs to a class of plant-derived compounds that inhibit NF-κB, a key regulator of tumorigenesis and inflammation. Below is a comparative analysis with other NF-κB inhibitors:
Key Findings :
- This compound demonstrates lower IC₅₀ values in HCC models compared to andrographolide in lung cancer, suggesting higher potency in specific contexts .
- Unlike triptolide and parthenolide, which directly target IKK or RNA polymerase, this compound uniquely modulates the BCL-2/BAX ratio to induce apoptosis .
Structural Analogs and Derivatives
Several derivatives of this compound have been synthesized or isolated from Inula species, with varying bioactivities:
Key Findings :
Anti-Inflammatory Compounds
This compound’s anti-inflammatory effects are compared to other mast cell inhibitors:
Key Findings :
- This compound suppresses pro-inflammatory cytokines (e.g., TNF-α) at lower doses (10–50 μM) compared to dexamethasone, which requires higher concentrations for similar effects .
Research Findings and Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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